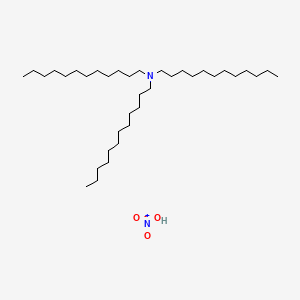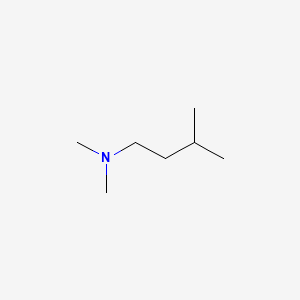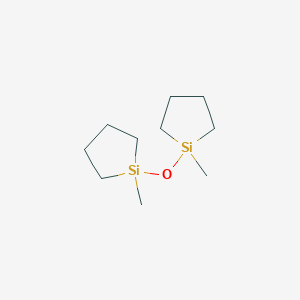![molecular formula C13H10 B3188719 1H-Benz[e]indene CAS No. 232-54-2](/img/structure/B3188719.png)
1H-Benz[e]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1H-Benz[e]indene involves various methods. One approach includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of 1H-Benz[e]indene consists of a polycyclic aromatic hydrocarbon structure . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Benz[e]indene are diverse. For instance, indene is synthesized through the reaction of the benzyl radical (C7H7) with acetylene (C2H2) under combustion-like conditions at 600 K .Physical And Chemical Properties Analysis
1H-Benz[e]indene has a molecular weight of 166.2185 . More detailed physical and chemical properties were not found in the retrieved sources.Safety and Hazards
properties
CAS RN |
232-54-2 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-6,8-9H,7H2 |
InChI Key |
KXYGKDBONOVZOM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Other CAS RN |
232-54-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

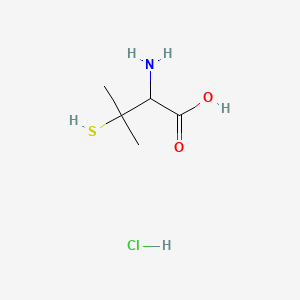

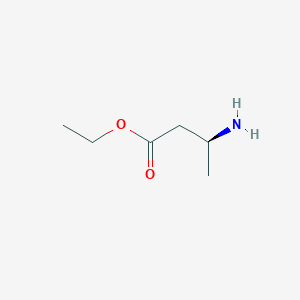
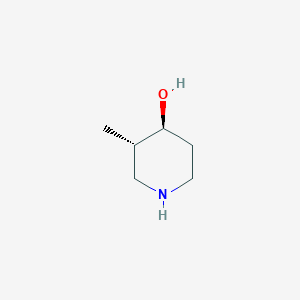
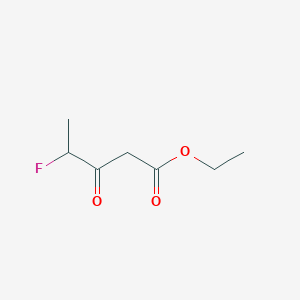
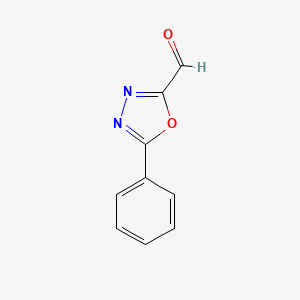
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)

